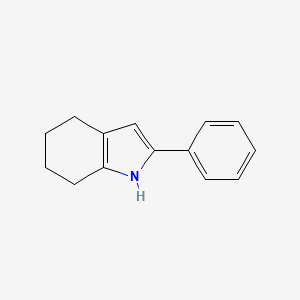

2-苯基-4,5,6,7-四氢-1H-吲哚

描述

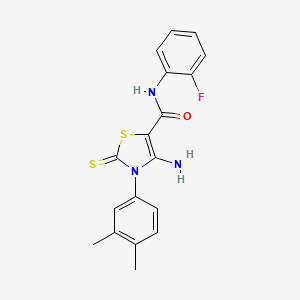

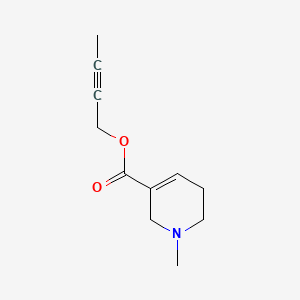

2-phenyl-4,5,6,7-tetrahydro-1H-indole is a chemical compound that has been identified as a novel anti-hepatitis C virus (HCV) targeting scaffold . It inhibits cellular replication of HCV genotype 1b and 2a subgenomic replicons .

Synthesis Analysis

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involves the chemical optimization of a selected representative set of derivatives . An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles .Molecular Structure Analysis

The molecular structure of 2-phenyl-4,5,6,7-tetrahydro-1H-indole is complex and involves a 2-phenyl ring and an N-1 benzyl moiety . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involve its interaction with cellular replication of HCV genotype 1b and 2a subgenomic replicons . It has been found to inhibit tubulin polymerization .科学研究应用

Enantioselective Synthesis

An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom . This method is based on opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines and/or amino acid esters followed by intramolecular, metal catalyzed cyclization .

Natural Compound Derivatives

The increased interest in this heterocyclic system relates to the occurrence of tetrahydroindoles in many natural compounds . For instance, this component occurs in the molecule of the alkaloid dragmacidin F .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antipsychotic Drugs

Pyrrolocyclohexanones, such as 4,5,6,7-tetrahydroindol-4-one and their derivatives are important structural motifs found in a variety of drugs . For example, the FDA approved antipsychotic molindone used to treat schizophrenia .

Treatment of Anxiety

The GABA A agonist CP-409,092 is another example of a drug that contains a 4,5,6,7-tetrahydroindol-4-one derivative . This drug is used for the treatment of anxiety .

Cancer Treatment

The potent heat shock protein 90 (Hsp90) inhibitor is another drug that contains a 4,5,6,7-tetrahydroindol-4-one derivative . This drug is used for cancer treatment .

作用机制

Target of Action

It has been found to inhibit cellular replication of hepatitis c virus (hcv) genotype 1b and 2a subgenomic replicons .

Biochemical Pathways

Given its reported anti-HCV activity, it may interfere with the viral replication pathways . .

Result of Action

The most potent compound of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole series displayed EC50 values of 7.9 and 2.6 μM in HCV genotype 1b and 2a, respectively . This suggests that the compound has a significant inhibitory effect on the replication of these HCV genotypes.

未来方向

Future work will involve both the chemical optimization and target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as new anti-HCV agents . This study demonstrates for the first time that tetrahydroindole can be used as a functional group for the design and development of new tubulin polymerization inhibitors .

属性

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFUCCMSGFWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400417 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

CAS RN |

15582-97-5 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 2-phenyl-4,5,6,7-tetrahydro-1H-indole and how do these influence its crystal packing?

A1: 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives can utilize weak intermolecular interactions like C-H...F and C-H...π to govern their crystal packing. A study [] investigated two specific derivatives: * 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C20H18FN) * 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C22H22FN).

Q2: What are the potential applications of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives in medicinal chemistry?

A2: Research suggests that 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives hold promise as potential anticancer agents []. Scientists have explored their synthesis and biological evaluation, focusing on their ability to inhibit tubulin polymerization, a key process involved in cell division that is often targeted in cancer therapy.

Q3: Have any specific targets for 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives been identified in antiviral research?

A3: Yes, studies have identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel starting point for developing anti-hepatitis C virus (HCV) agents []. While the specific mechanism of action and target(s) within the HCV life cycle are still under investigation, this discovery highlights the potential of this chemical scaffold in antiviral drug discovery.

Q4: How does the introduction of a chiral substituent at the nitrogen atom of 2-phenyl-4,5,6,7-tetrahydro-1H-indole impact its synthesis?

A4: Researchers have successfully developed synthetic strategies for introducing a chiral substituent at the nitrogen atom of 2-phenyl-4,5,6,7-tetrahydro-1H-indole []. This modification introduces chirality into the molecule, which is crucial for exploring potential differences in biological activity between enantiomers and diastereomers, a common consideration in drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)

![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)

![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)